molecular formula C19H17N5O3S2 B2575035 N-(2,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894049-17-3

N-(2,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2575035
CAS No.: 894049-17-3
M. Wt: 427.5
InChI Key: KNBYZKSVONAXJK-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a triazolo-pyridazine core substituted with a thiophene moiety and a sulfanyl-linked acetamide group. Its structural complexity arises from the fusion of a [1,2,4]triazolo[4,3-b]pyridazine ring with a thiophene group, which may enhance electronic delocalization and influence binding interactions with biological targets. The 2,5-dimethoxyphenyl substituent on the acetamide moiety further modulates solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c1-26-12-5-7-15(27-2)14(10-12)20-18(25)11-29-19-22-21-17-8-6-13(23-24(17)19)16-4-3-9-28-16/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBYZKSVONAXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process starts with the preparation of the core triazolopyridazine structure, followed by the introduction of the thiophene ring and the dimethoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and various coupling agents. Reaction conditions often involve elevated temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which N-(2,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(2,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide , we compare it with structurally analogous compounds reported in recent literature. Key differences lie in the substituents on the phenyl ring, the heterocyclic core, and the sulfanyl-linked acetamide group.

Key Observations:

Substituent Effects: The 2,5-dimethoxyphenyl group in the queried compound likely enhances electron-donating properties and solubility compared to the 2,5-dichlorophenyl group in the dichloro analog . Chlorine substituents typically increase lipophilicity but may reduce metabolic stability.

Synthetic Accessibility :

  • The synthesis of sulfanyl-linked acetamides generally involves nucleophilic substitution between chloroacetamide derivatives and thiol-containing heterocycles under basic conditions (e.g., K₂CO₃ in acetone) . Yields for such reactions range from 68% to 75%, as seen in related compounds .

Biological Implications: While the dichloro analog (N-(2,5-dichlorophenyl)-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) demonstrates antifungal activity against Candida species , the bioactivity of the dimethoxy-thiophene variant remains unexplored.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex chemical compound with potential therapeutic applications. This article explores its biological activities, particularly focusing on anticancer effects, anti-inflammatory properties, and mechanisms of action.

Chemical Structure

The compound features a unique structure that includes:

  • A dimethoxyphenyl moiety.
  • A triazolo-pyridazine framework.
  • A thiophenyl group linked through a sulfur atom.

The molecular formula is C18H17N3O3SC_{18}H_{17}N_3O_3S .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.

  • Topoisomerase Inhibition : Compounds with similar structures have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to increased apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Induction : The generation of ROS has been linked to the anticancer effects of these compounds. Elevated ROS levels can trigger cell death pathways in tumor cells .
  • Cell Cycle Arrest : Studies indicate that these compounds may induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Efficacy in Cell Lines

In vitro studies demonstrate that the compound exhibits potent activity against various cancer cell lines:

  • Breast Cancer
  • Colon Cancer
  • Lung Cancer
  • Prostate Cancer

These effects were observed at low micromolar concentrations, suggesting high potency compared to standard chemotherapeutic agents like etoposide .

Anti-inflammatory Properties

This compound also shows potential as an anti-inflammatory agent. Research indicates that similar compounds can selectively inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response.

Selectivity and Potency

Studies have reported IC50 values for COX-II inhibition ranging from 0.011 μM to 1.33 μM for structurally related compounds . This suggests that this compound may possess comparable or superior anti-inflammatory activity.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerTopoisomerase II inhibition
ROS induction
Cell cycle arrest at G1 phase
Anti-inflammatoryCOX-II inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typically employed. Initial steps involve coupling thiophene-2-carboxylic acid derivatives with pyridazine precursors to form the triazolopyridazine core. The acetamide moiety is introduced via nucleophilic substitution or thiol-ene reactions . Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology : Use X-ray crystallography for definitive confirmation of the triazolopyridazine and acetamide moieties. For rapid validation, combine 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy groups at 2,5-positions on phenyl, thiophene at pyridazine-C6). IR spectroscopy can confirm sulfanyl (C-S) and amide (C=O) functional groups .

Q. What solvents and storage conditions are optimal for stability studies?

  • Methodology : Solubility tests in DMSO, DMF, and acetonitrile are recommended for in vitro assays. Stability under ambient light and temperature can be assessed via UV-Vis spectroscopy (monitoring λmax shifts over 72 hours). Long-term storage at -20°C under inert gas (argon) minimizes degradation .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays or ATP-competitive binding studies. Cytotoxicity can be evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC50) should be generated with triplicate replicates .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

  • Methodology : Apply Design of Experiments (DoE) principles to evaluate variables like temperature, catalyst loading (e.g., Pd/C for coupling steps), and solvent polarity. Response surface methodology (RSM) can identify optimal conditions. For example, highlights flow-chemistry approaches to enhance reproducibility and reduce byproducts .

Q. What computational strategies predict binding affinities and selectivity for target proteins?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., from PDB). Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes. QSAR models can correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity .

Q. How to resolve contradictory data in solubility and bioactivity across studies?

  • Methodology : Cross-validate results using orthogonal techniques. For solubility discrepancies, compare HPLC retention times with logP predictions (ChemAxon). For bioactivity, standardize assay protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., staurosporine for kinase assays) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing thiophene with furan or varying methoxy positions). Test analogs in parallel assays and analyze trends via principal component analysis (PCA). Crystallographic data (e.g., ) can reveal steric or electronic influences on binding .

Key Considerations for Researchers

  • Contradictions : Discrepancies in reported IC50 values may arise from assay conditions (e.g., ATP concentration variations). Always cross-reference with internal controls.
  • Advanced Tools : Leverage cryo-EM for visualizing ligand-protein interactions at near-atomic resolution, as highlighted in structural studies of similar acetamide derivatives .

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